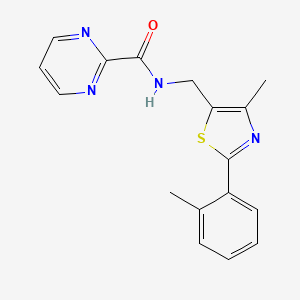

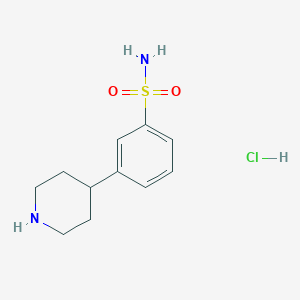

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “3-(Piperidin-4-yl)benzenesulfonamide hydrochloride” can be achieved using various methods. One of the most commonly used methods involves reacting 4-(4-chlorobenzenesulfonyl)piperidine with sodium cyanide in the presence of a base.Molecular Structure Analysis

The molecular formula of “this compound” is C14H18ClN3O2S. The InChI code isInChI=1S/C12H15N3O2S.ClH/c13-9-10-2-1-3-12(8-10)18(16,17)15-11-4-6-14-7-5-11;/h1-3,8,11,14-15H,4-7H2;1H. Chemical Reactions Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .- Stability: Stable under normal conditions

Aplicaciones Científicas De Investigación

Antimicrobial Activity : Compounds derived from 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, including those related to 3-(Piperidin-4-yl)benzenesulfonamide, have shown significant antimicrobial activity against various strains of microbes (Desai, Makwana, & Senta, 2016).

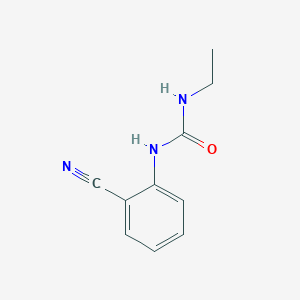

Cancer Treatment : Ureido benzenesulfonamides incorporating triazinyl moieties, which are structurally related to 3-(Piperidin-4-yl)benzenesulfonamide, have been investigated as inhibitors of human carbonic anhydrase isoforms, with potential implications in cancer treatment. These compounds showed potent inhibition of the tumor-associated isoform hCA IX (Lolak et al., 2019).

Enzyme Inhibition for Neurological Disorders : Derivatives of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide, closely related to the compound , have been synthesized and screened against acetylcholinesterase and butyrylcholinesterase enzymes, exhibiting promising activities. These enzymes are targets in the treatment of neurological disorders like Alzheimer's disease (Khalid, 2012).

Anticonvulsant Action : Benzenesulfonamide derivatives have been evaluated for their anticonvulsant activity, showing effective seizure protection in animal models. This suggests potential applications in the treatment of epileptic disorders (Mishra et al., 2017).

HIV-1 Infection Prevention : Methylbenzenesulfonamide derivatives, including compounds similar to 3-(Piperidin-4-yl)benzenesulfonamide, have been studied for their potential use in preventing human HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition : Piperidine derivatives, including those structurally related to 3-(Piperidin-4-yl)benzenesulfonamide, have been investigated for their efficacy in inhibiting the corrosion of iron, highlighting their potential application in material science and engineering (Kaya et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with cereblon, a protein that plays a crucial role in the development of thalidomide based protacs .

Mode of Action

It is suggested that the compound might interact with its targets via peptide coupling reactions, facilitated by the presence of an amine group .

Biochemical Pathways

Similar compounds have been reported to influence the hypoxia-inducible factor 1 (hif-1) pathways .

Result of Action

Similar compounds have been reported to exhibit high selectivity and potency as glyt1 inhibitors .

Propiedades

IUPAC Name |

3-piperidin-4-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H2,12,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQURKPDLYRRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)

![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)

![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2971209.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)